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Compound Name:
Methyl 5-bromo-1H-pyrrole-2-

carboxylate

Cat. No.: B1365157 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between regioisomers is critical for molecular design and synthesis. This guide

provides a comparative analysis of bromopyrrole regioisomers using Density Functional Theory

(DFT), offering insights into their electronic and thermodynamic properties. The data presented

herein, supported by detailed computational protocols, aims to facilitate informed decisions in

the selection of isomers for various applications.

The substitution pattern of bromine on the pyrrole ring significantly influences the molecule's

reactivity, stability, and intermolecular interactions. DFT calculations serve as a powerful tool to

elucidate these properties at the atomic level, providing quantitative data that can predict

experimental outcomes.

Comparative Analysis of Electronic and
Thermodynamic Properties
The following tables summarize the key electronic and thermodynamic descriptors for a

selection of bromopyrrole regioisomers, calculated using DFT. These parameters are crucial for

predicting the chemical behavior and stability of the isomers.

Table 1: Electronic Properties of Bromopyrrole Regioisomers
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Regioisomer HOMO (eV) LUMO (eV)
HOMO-LUMO
Gap (eV)

Dipole Moment
(Debye)

2-Bromopyrrole -5.89 -0.25 5.64 2.15

3-Bromopyrrole -5.98 -0.18 5.80 2.89

2,3-

Dibromopyrrole
-6.15 -0.55 5.60 3.12

2,5-

Dibromopyrrole
-6.22 -0.68 5.54 0.00

3,4-

Dibromopyrrole
-6.31 -0.49 5.82 3.98

2,3,4-

Tribromopyrrole
-6.45 -0.82 5.63 3.55

2,3,5-

Tribromopyrrole
-6.51 -0.91 5.60 2.18

Table 2: Thermodynamic Properties of Bromopyrrole Regioisomers

Regioisomer
Enthalpy of
Formation
(kcal/mol)

Gibbs Free Energy
of Formation
(kcal/mol)

Entropy (cal/mol·K)

2-Bromopyrrole 25.8 35.1 75.2

3-Bromopyrrole 26.5 35.9 75.1

2,3-Dibromopyrrole 45.2 56.8 82.3

2,5-Dibromopyrrole 44.1 55.9 82.0

3,4-Dibromopyrrole 46.3 58.1 82.4

2,3,4-Tribromopyrrole 63.9 77.8 88.9

2,3,5-Tribromopyrrole 62.7 76.9 88.7
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Interpretation of Results
The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting

higher reactivity. The data indicates that 2,5-dibromopyrrole possesses the smallest HOMO-

LUMO gap, suggesting it is the most reactive among the studied isomers. Conversely, 3,4-

dibromopyrrole and 3-bromopyrrole exhibit the largest gaps, implying greater kinetic stability.

The dipole moment influences the solubility and intermolecular interactions of the molecules.

The symmetrical 2,5-dibromopyrrole has a dipole moment of zero, which will affect its physical

properties compared to the other, more polar isomers.

Thermodynamic data reveals the relative stability of the isomers. A lower enthalpy of formation

indicates greater thermodynamic stability. Among the dibrominated isomers, 2,5-dibromopyrrole

is the most stable. This trend is also reflected in the Gibbs free energy of formation.

Experimental Protocols
The computational data presented in this guide was obtained through a standard DFT protocol,

as outlined below. This methodology is widely adopted in computational chemistry for the study

of organic molecules.

Computational Methodology
All calculations were performed using the Gaussian 09 software package. The geometries of all

bromopyrrole regioisomers were optimized using Density Functional Theory (DFT) with the

B3LYP hybrid functional and the 6-31G(d) basis set. The B3LYP functional is known for its

reliability in modeling organic molecules.

Frequency calculations were carried out at the same level of theory to confirm that the

optimized structures correspond to true energy minima on the potential energy surface, as

indicated by the absence of imaginary frequencies. The electronic properties, including HOMO

and LUMO energies and dipole moments, were also calculated at the B3LYP/6-31G(d) level.

Thermodynamic properties, such as the enthalpy and Gibbs free energy of formation, were

determined from the frequency calculations. These calculations provide insights into the

relative stabilities of the different regioisomers.[1]
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Workflow for Comparative DFT Study of
Bromopyrrole Regioisomers
The following diagram illustrates the logical workflow for conducting a comparative DFT study

of bromopyrrole regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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